

CYR61/CCN1 Expression in Cancer: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to CYR61/CCN1

Cysteine-rich angiogenic inducer 61 (CYR61), also known as CCN family member 1 (CCN1), is a matricellular protein that plays a pivotal, yet complex, role in a variety of cellular processes. As a secreted protein associated with the extracellular matrix (ECM), CYR61 does not serve a primary structural function but rather acts as a critical regulator of cell signaling. It is involved in cell adhesion, migration, proliferation, differentiation, apoptosis, and angiogenesis.[1] The multifaceted nature of CYR61 is underscored by its dual role in cancer, where it can function as either a tumor promoter or a tumor suppressor, depending on the specific cancer type and cellular context.[2][3] This context-dependent activity makes CYR61 a compelling subject of investigation for cancer researchers and a potential target for novel therapeutic strategies.

CYR61 is a member of the CCN family of proteins, which are characterized by a conserved modular structure. This structure consists of an N-terminal secretory peptide followed by four distinct domains with homologies to insulin-like growth factor-binding protein (IGFBP), von Willebrand factor type C repeat (VWC), thrombospondin type 1 repeat (TSR), and a C-terminal (CT) domain containing a cysteine knot motif.[1][2] These domains mediate the diverse

biological functions of CYR61 through interactions with various cell surface receptors, most notably integrins such as $\alpha\beta3$, $\alpha\beta5$, $\alpha6\beta1$, and $\alpha11\beta3$, as well as heparan sulfate proteoglycans (HSPGs).^{[1][4][5]}

CYR61/CCN1 Expression Across Different Cancer Types

The expression of CYR61/CCN1 is frequently dysregulated in human cancers. However, the direction of this dysregulation—whether it is upregulated or downregulated—varies significantly among different tumor types. This differential expression is a key factor in determining its pro- or anti-tumorigenic role. The following table summarizes the quantitative expression data of CYR61/CCN1 in several cancer types.

Cancer Type	Expression Change	Quantitative Data	Method of Detection	Reference(s)
Breast Cancer	Upregulated	Overexpressed in 39% (17 of 44) of primary breast tumors. Expression is 3-5 fold higher in some invasive cell lines compared to normal breast cells.	qRT-PCR, Northern Blot	[6][7]
Upregulated	Significantly higher levels in tumor tissues compared to normal tissues (P = 0.02).	Quantitative PCR	[8]	
Downregulated	Downregulated in estrogen receptor-positive (ER-positive) breast cancer tissues compared to matched normal tissues.	qRT-PCR, Western Blot	[9]	
Colorectal Cancer	Upregulated	Higher expression in 80% (16 of 20) of tumor tissues compared to normal tissues. Strong	Western Blot, IHC	[10]

		expression in 62.5% (157 of 251) of cases.	
Upregulated	Higher levels in colorectal cancer tissues and cell lines compared to normal colon mucosa.	IHC, qRT-PCR, Western Blot	
Prostate Cancer	Upregulated	Significantly higher mRNA expression ratios in prostate cancer tissues (9.05 ± 5.44) compared to donor prostate tissues (1.84 ± 1.34) ($P < 0.05$).	Real-time PCR
Upregulated	Higher serum levels in non-organ-confined (116.3 ± 140.2 ng/ml) vs. organ-confined (79.7 ± 56.1 ng/ml) prostate cancer ($P = 0.031$).	ELISA	
Downregulated	Lower expression associated with a higher risk of recurrence after surgical treatment.	Immunohistochemistry	

Lung Cancer (NSCLC)	Downregulated	Decreased mRNA expression in 79% (74 of 94) of lung tumors compared to matched normal tissues.	qRT-PCR
Upregulated (in plasma)	Plasma concentrations significantly elevated in lung cancer patients (13.7 ± 18.6 ng/mL) compared to healthy controls (0.29 ± 0.22 ng/mL).	ELISA	
Glioma	Upregulated	Overexpressed in 48% (32 of 66) of primary gliomas. Overexpression in 68% of glioblastoma multiforme (GBM) cases.	qRT-PCR, IHC
Gastric Cancer	Upregulated	High expression correlates with more advanced tumor stage and lymph node metastasis.	Immunohistochemistry

Ovarian Cancer	Upregulated	Significantly upregulated in ovarian epithelial carcinoma tissue compared with benign ovarian tumor tissue.	Not Specified
Bladder Cancer	Upregulated	Approximately 2.5-fold higher concentration in the urine of muscle-invasive bladder cancer (MIBC) patients (10.48 ± 9.36 ng/mg) compared to non-muscle-invasive bladder cancer (NMIBC) patients (4.12 ± 2.26 ng/mg) (P < 0.001).	ELISA

Signaling Pathways of CYR61/CCN1 in Cancer

CYR61/CCN1 exerts its diverse biological effects by engaging with cell surface receptors and modulating a variety of downstream signaling pathways. A central mechanism of CYR61 action is its interaction with integrins, which triggers intracellular signaling cascades that influence cell behavior.

Integrin-Mediated Signaling

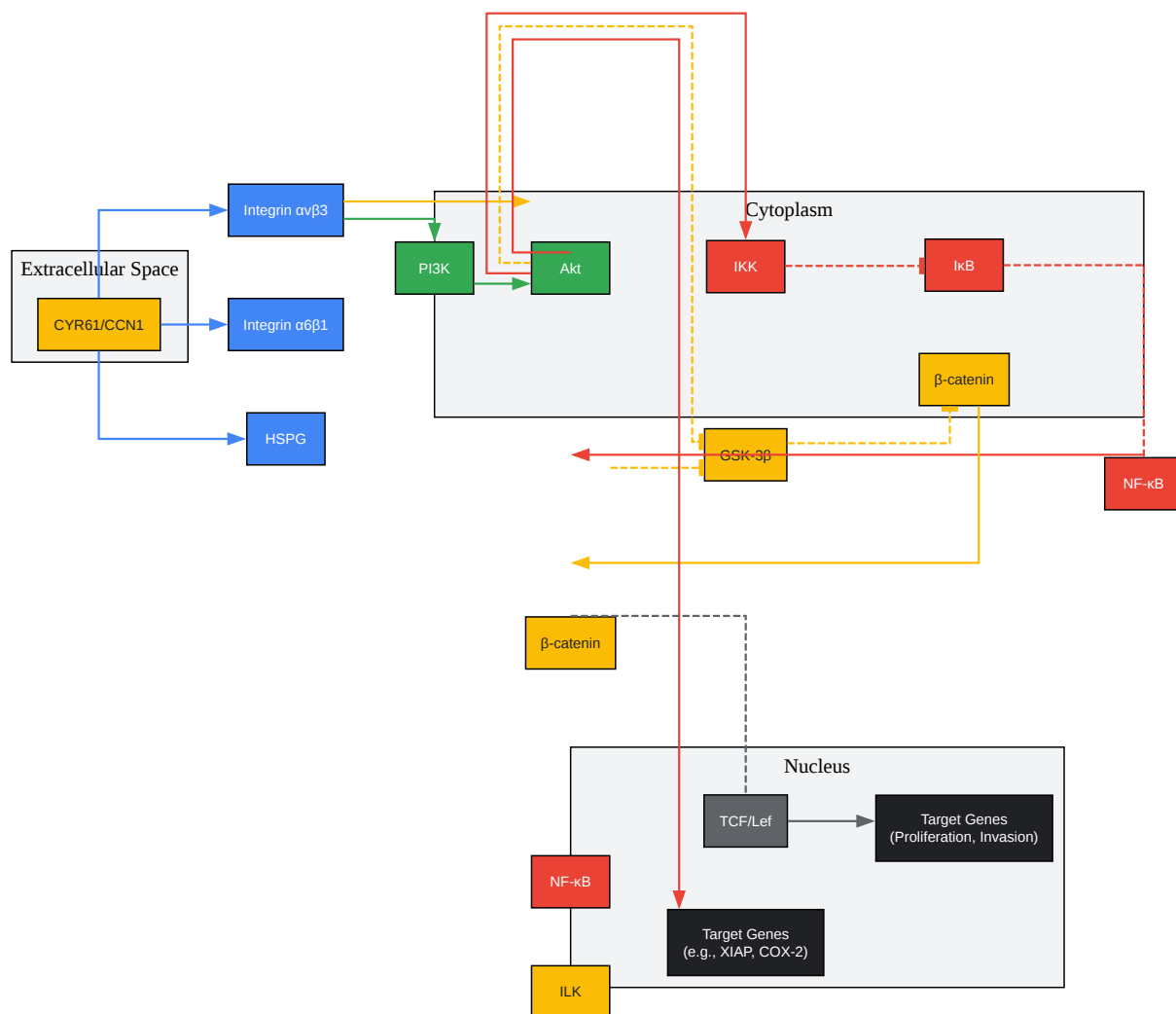
CYR61 binds to several integrin receptors, with the specific integrin partner often dictating the cellular outcome. For instance, the interaction of CYR61 with integrin $\alpha v \beta 3$ is frequently associated with the promotion of angiogenesis, cell proliferation, and survival. In contrast, its

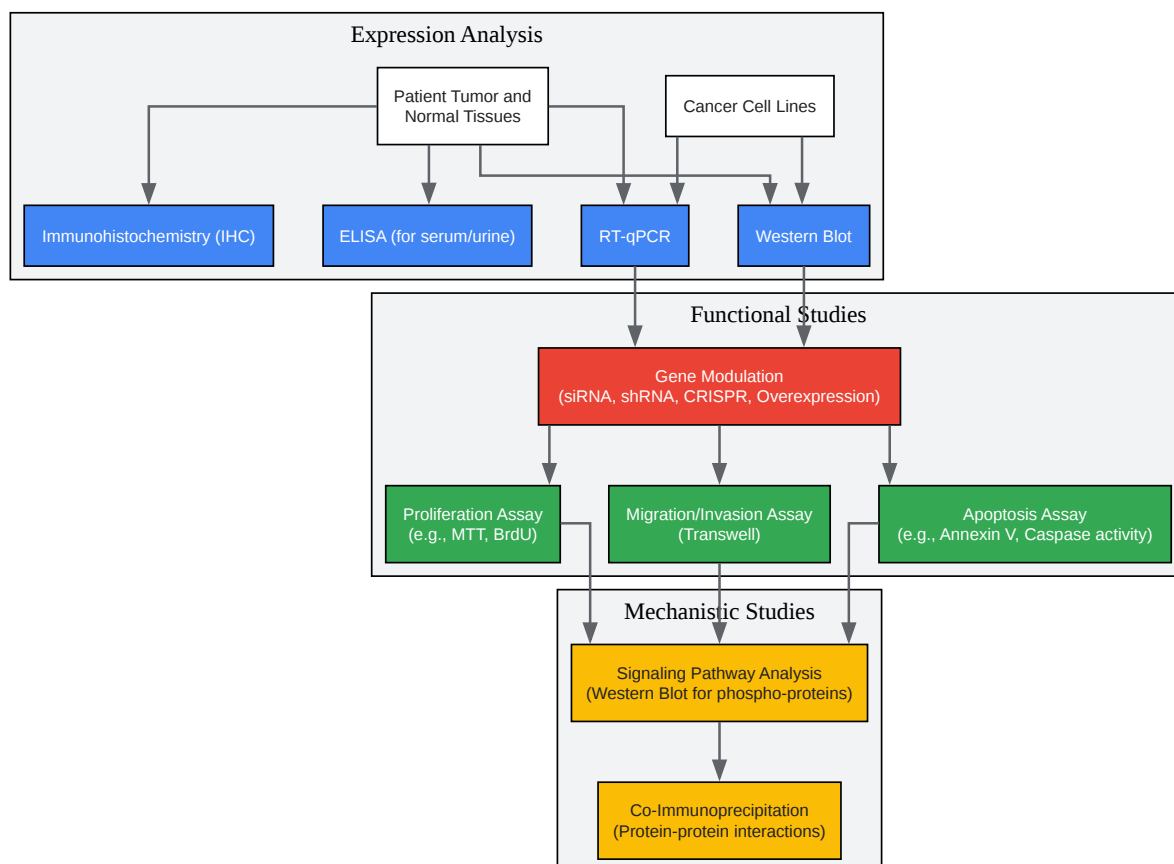
binding to integrin $\alpha6\beta1$ in conjunction with heparan sulfate proteoglycans can induce apoptosis and cellular senescence.

Upon binding to integrins, CYR61 can activate several key downstream signaling pathways:

- **PI3K/Akt Pathway:** This pathway is crucial for cell survival, proliferation, and growth. In some cancers, such as prostate cancer and glioma, CYR61 has been shown to activate the PI3K/Akt pathway, thereby promoting tumorigenesis.
- **NF- κ B Pathway:** The nuclear factor-kappa B (NF- κ B) pathway is a critical regulator of inflammation, immunity, and cell survival. In breast and gastric cancer, CYR61 can activate NF- κ B signaling, leading to increased expression of anti-apoptotic proteins like XIAP and pro-inflammatory molecules like COX-2, which can contribute to chemoresistance and tumor progression.
- **β -Catenin-TCF/Lef Pathway:** In gliomas, CYR61 has been demonstrated to activate the β -catenin-TCF/Lef signaling pathway through integrin-linked kinase (ILK). This leads to the nuclear translocation of β -catenin and the activation of target genes involved in cell proliferation and invasion.[8]
- **MAPK/ERK Pathway:** While the PI3K/Akt pathway is a common target, CYR61 can also influence the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[1]

The following diagrams illustrate these key signaling pathways.





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